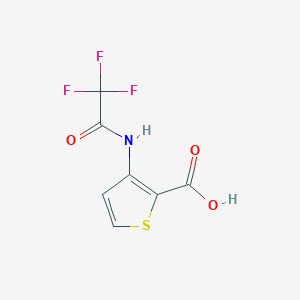
3-(Trifluoroacetamido)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoroacetamido)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The trifluoroacetamido group and the carboxylic acid group attached to the thiophene ring make this compound unique and interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetamido)thiophene-2-carboxylic acid can be achieved through several methods. Another method includes the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale chemical reactions using readily available starting materials. The Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis are some of the typical methods used for the industrial production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and alcohols.
Scientific Research Applications
3-(Trifluoroacetamido)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s ability to interact with biological molecules, potentially leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A closely related compound with similar chemical properties.
Thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group at a different position.
3-Methyl-2-thiophenecarboxylic acid: A methyl-substituted thiophene derivative.
Uniqueness
3-(Trifluoroacetamido)thiophene-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it valuable for various research applications.
Properties
CAS No. |
79128-73-7 |
|---|---|
Molecular Formula |
C7H4F3NO3S |
Molecular Weight |
239.17 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)6(14)11-3-1-2-15-4(3)5(12)13/h1-2H,(H,11,14)(H,12,13) |
InChI Key |
JBMZFPURTNABNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
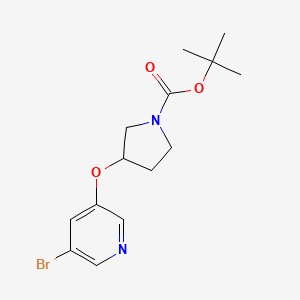
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)
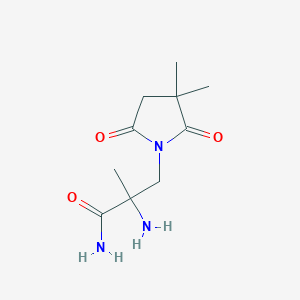
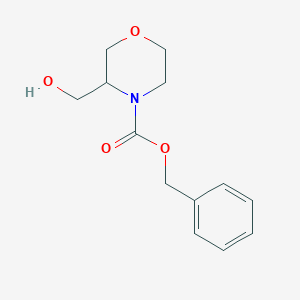

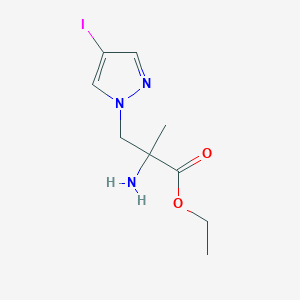
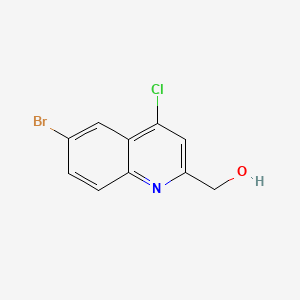
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
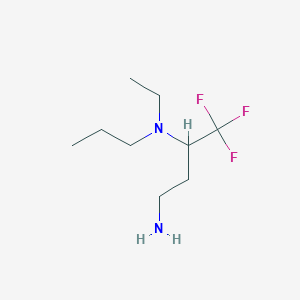
![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
